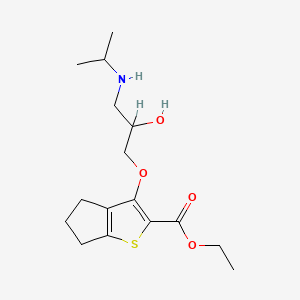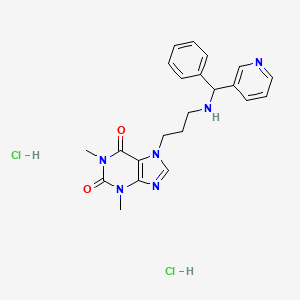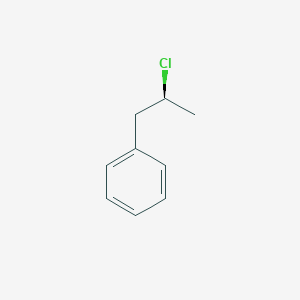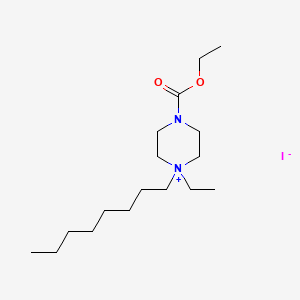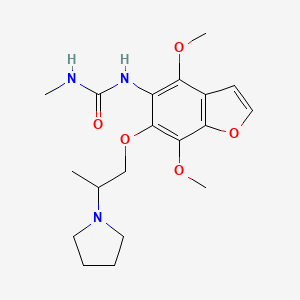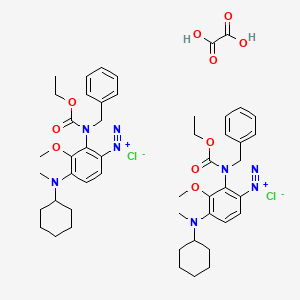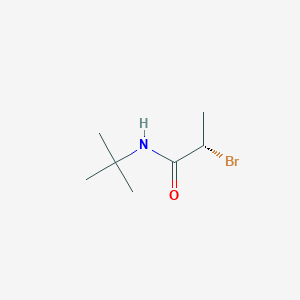
2-Bromo-N-tert-butylpropanamide, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-N-tert-butylpropanamide, (S)- is an organic compound with the molecular formula C7H14BrNO. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-tert-butylpropanamide, (S)- typically involves the bromination of N-tert-butylpropanamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually performed at low temperatures to prevent over-bromination and to maintain the integrity of the chiral center.
Industrial Production Methods
Industrial production of 2-Bromo-N-tert-butylpropanamide, (S)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-N-tert-butylpropanamide, (S)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The amide group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Major Products Formed
Substitution Reactions: Formation of substituted amides, thiolamides, or alkoxyamides.
Reduction Reactions: Formation of the corresponding amine.
Oxidation Reactions: Formation of carboxylic acids or other oxidized derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-N-tert-butylpropanamide, (S)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals. It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic applications, including as an intermediate in the synthesis of drugs.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Bromo-N-tert-butylpropanamide, (S)- depends on the specific reaction or application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In reduction reactions, the amide group is reduced to an amine, involving the transfer of electrons from the reducing agent to the compound. The molecular targets and pathways involved vary depending on the specific application and the nature of the reaction.
Comparación Con Compuestos Similares
2-Bromo-N-tert-butylpropanamide, (S)- can be compared with other similar compounds such as:
2-Bromo-N-tert-butylpropanamide, ®-: The enantiomer of the (S)- form, with similar chemical properties but different biological activities due to its chiral nature.
N-tert-butylpropanamide: The non-brominated precursor, which lacks the reactivity associated with the bromine atom.
2-Chloro-N-tert-butylpropanamide: A similar compound with a chlorine atom instead of bromine, which may exhibit different reactivity and selectivity in chemical reactions.
The uniqueness of 2-Bromo-N-tert-butylpropanamide, (S)- lies in its specific chiral configuration and the presence of the bromine atom, which imparts distinct reactivity and selectivity in various chemical reactions.
Propiedades
Número CAS |
94347-55-4 |
|---|---|
Fórmula molecular |
C7H14BrNO |
Peso molecular |
208.10 g/mol |
Nombre IUPAC |
(2S)-2-bromo-N-tert-butylpropanamide |
InChI |
InChI=1S/C7H14BrNO/c1-5(8)6(10)9-7(2,3)4/h5H,1-4H3,(H,9,10)/t5-/m0/s1 |
Clave InChI |
ASGVEEBOYNWWJR-YFKPBYRVSA-N |
SMILES isomérico |
C[C@@H](C(=O)NC(C)(C)C)Br |
SMILES canónico |
CC(C(=O)NC(C)(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


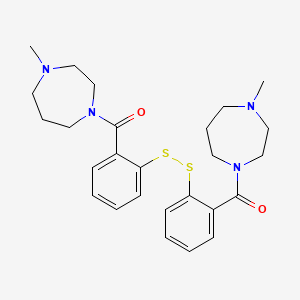
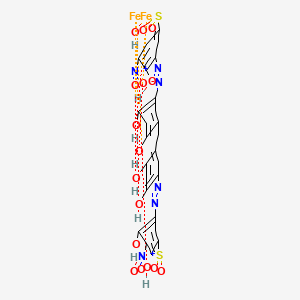
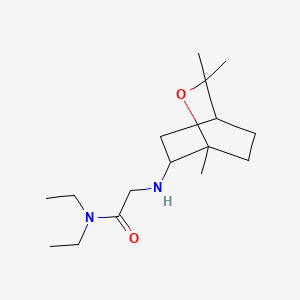
![2-[4-[3-(2-chlorophenoxy)-2-hydroxypropyl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12719519.png)

